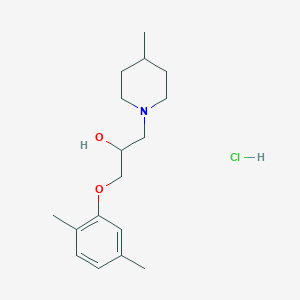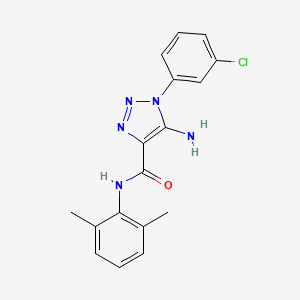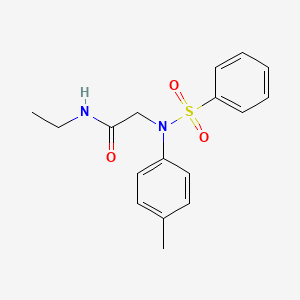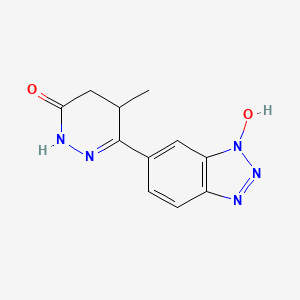![molecular formula C18H22N2O4S B5213484 N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5213484.png)
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide, also known as ESI-09, is a small molecule inhibitor that has gained attention for its potential therapeutic applications in various diseases. In
Wirkmechanismus
The mechanism of action of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide involves the inhibition of specific proteins that play key roles in various cellular processes. N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide inhibits the activity of RAC1, a protein that regulates cell growth and proliferation, by binding to its active site and preventing its activation. N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide also inhibits the activity of TAK1, a protein that regulates the production of inflammatory cytokines and chemokines, by blocking the phosphorylation of its downstream targets.
Biochemical and Physiological Effects
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor growth in animal models. In inflammation, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide has been shown to reduce the production of inflammatory cytokines and chemokines, reduce the infiltration of immune cells into inflamed tissues, and alleviate symptoms of inflammatory diseases in animal models. In autoimmune disorders, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide has been shown to suppress the activation of immune cells, reduce the production of autoantibodies, and ameliorate the symptoms of autoimmune diseases in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for its target proteins. N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide can be easily synthesized and purified, and its activity can be measured using various assays, such as cell proliferation assays, ELISAs, and Western blots. However, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide also has some limitations for lab experiments, including its potential toxicity, off-target effects, and limited solubility in aqueous solutions. Careful dose-response studies and toxicity assays are necessary to ensure the safety and efficacy of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide in lab experiments.
Zukünftige Richtungen
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide has promising potential for therapeutic applications in various diseases, and several future directions for research can be pursued. One direction is to explore the efficacy of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide in combination with other drugs or therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide in vivo, to determine its optimal dosing and administration regimen. Additionally, further studies are needed to elucidate the molecular mechanisms of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide's action, and to identify other potential targets for N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide in various diseases.
Synthesemethoden
The synthesis of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide involves the reaction of 4-aminobenzenesulfonamide with 3-ethoxypropylamine and benzoyl chloride. The reaction is carried out in the presence of a base and a solvent, such as dichloromethane or toluene. The resulting product is then purified by column chromatography to obtain pure N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of an enzyme called RAC1. In inflammation, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide has been shown to reduce the production of inflammatory cytokines and chemokines by inhibiting the activity of a protein called TAK1. In autoimmune disorders, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide has been shown to suppress the activation of immune cells and reduce the production of autoantibodies.
Eigenschaften
IUPAC Name |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-2-24-14-6-13-19-25(22,23)17-11-9-16(10-12-17)20-18(21)15-7-4-3-5-8-15/h3-5,7-12,19H,2,6,13-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWZSIJUJWPQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213404.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5213405.png)
![3-ethyl-5-(1-methylnaphtho[1,2-d][1,3]oxazol-2(1H)-ylidene)-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B5213416.png)

![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-methylglycinamide](/img/structure/B5213424.png)




![(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5213450.png)

![3-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5213463.png)
![ethyl 4-{3-[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5213477.png)
![4,4'-[(2-hydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5213500.png)